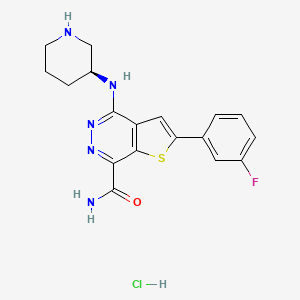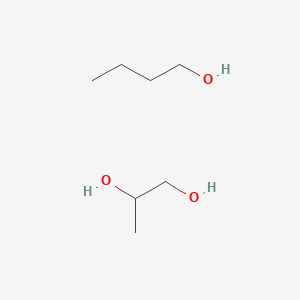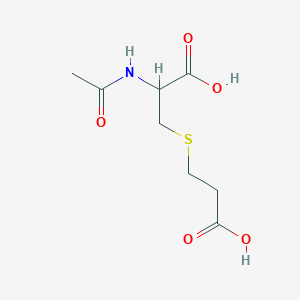
S-(2-Carboxyethyl)-N-acetylcysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-carboxietil)-N-acetilcisteína es un aminoácido de azufre modificado. Es un derivado de la cisteína, donde el átomo de azufre está unido a un grupo carboxietil y un grupo acetilo está unido al átomo de nitrógeno. Este compuesto es conocido por su presencia en ciertas semillas de plantas y sus potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de S-(2-carboxietil)-N-acetilcisteína típicamente implica la reacción de N-acetilcisteína con un agente carboxilante apropiado. Un método común es la reacción de N-acetilcisteína con ácido 2-bromoacético en condiciones básicas. La reacción se lleva a cabo en un medio acuoso con una base como el hidróxido de sodio para facilitar la reacción de sustitución nucleofílica.
Métodos de producción industrial
La producción industrial de S-(2-carboxietil)-N-acetilcisteína puede implicar rutas sintéticas similares, pero a mayor escala. El proceso incluiría pasos como:
Configuración de la reacción: Mezcla de N-acetilcisteína con ácido 2-bromoacético en un solvente adecuado.
Condiciones de reacción: Mantener la mezcla de reacción a una temperatura y pH óptimos para garantizar la conversión completa.
Purificación: Utilizando técnicas como la cristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
S-(2-carboxietil)-N-acetilcisteína puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El átomo de azufre puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo carboxietil puede reducirse a un alcohol.
Sustitución: El grupo acetilo puede sustituirse con otros grupos acilo en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o los perácidos pueden usarse para reacciones de oxidación.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio pueden emplearse.
Sustitución: Los cloruros de acilo o los anhídridos pueden usarse para reacciones de sustitución.
Productos principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de alcoholes.
Sustitución: Varios derivados acilatos.
Aplicaciones Científicas De Investigación
S-(2-carboxietil)-N-acetilcisteína tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de otros compuestos que contienen azufre.
Biología: Estudiado por su papel en la modulación de la utilización de proteínas en los organismos.
Medicina: Investigado por sus posibles efectos terapéuticos, incluido su impacto en los niveles de aminoácidos en el plasma.
Industria: Utilizado en la producción de productos químicos y farmacéuticos especializados.
Mecanismo De Acción
El mecanismo de acción de S-(2-carboxietil)-N-acetilcisteína implica su interacción con varios objetivos moleculares. Puede modular la actividad de las enzimas involucradas en el metabolismo de los aminoácidos. El grupo carboxietil puede interactuar con receptores o enzimas específicos, alterando su función y provocando cambios en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
S-(2-carboxietil)-L-cisteína: Otro derivado de la cisteína con características estructurales similares.
N-Acetilcisteína: Un precursor en la síntesis de S-(2-carboxietil)-N-acetilcisteína.
S-Carboximetilcisteína: Un compuesto relacionado con un grupo carboximetilo en lugar de un grupo carboxietil.
Singularidad
S-(2-carboxietil)-N-acetilcisteína es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su capacidad para modular la utilización de proteínas e impactar los niveles de aminoácidos en el plasma lo diferencia de otros compuestos similares.
Propiedades
Fórmula molecular |
C8H13NO5S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14) |
Clave InChI |
CLQPFBSYILTXKI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CSCCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
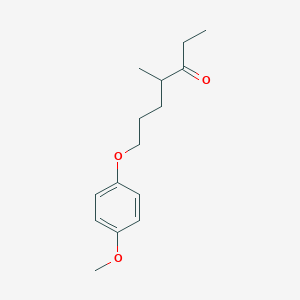
![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)
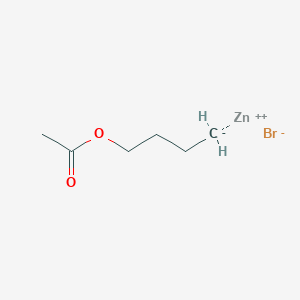
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)



![tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B12293537.png)
